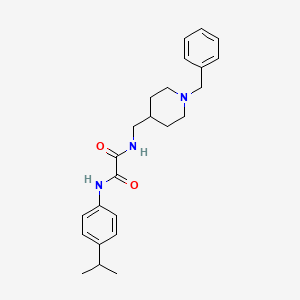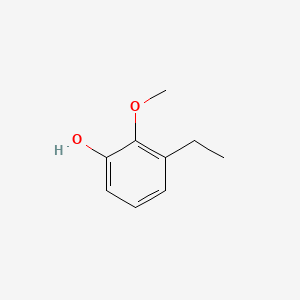![molecular formula C14H13N3O3 B2613020 3-(2-甲基苯并[4,5]呋喃[3,2-d]嘧啶-4-氨基)-丙酸 CAS No. 848728-92-7](/img/structure/B2613020.png)
3-(2-甲基苯并[4,5]呋喃[3,2-d]嘧啶-4-氨基)-丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[4,5]furo[3,2-d]pyrimidine is a core structure used in the synthesis of an electron-transport-type host . This host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .
Synthesis Analysis
The electron-transport-type host was synthesized using a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core . The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group . In the device application, the host was used as an electron-transport-type host mixed with a hole-transport-type 3,3†-di(9H-carbazol-9-yl)-1,1†-biphenyl (mCBP) host .Molecular Structure Analysis
The molecular structure of benzo[4,5]furo[3,2-d]pyrimidine-based compounds is designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .Chemical Reactions Analysis
In the device application, the benzo[4,5]furo[3,2-d]pyrimidine-based host was used as an electron-transport-type host mixed with a hole-transport-type 3,3†-di(9H-carbazol-9-yl)-1,1†-biphenyl (mCBP) host .科学研究应用
合成及衍生物制备
与3-(2-甲基苯并[4,5]呋喃[3,2-d]嘧啶-4-氨基)-丙酸结构相关的化合物已被用作合成各种杂环衍生物的多功能构建模块。例如,在合成唑类、嘧啶类、吡喃类和苯并/萘并(b)呋喃类衍生物中使用噻唑并[3,2-a]苯并咪唑部分,展示了该化合物在生成具有潜在生物活性的新分子结构方面的效用 (Farag et al., 2011)。
抗菌性能
相关化合物已表现出有希望的抗菌性能,表明在开发新的抗菌剂方面具有潜在的研究应用。例如,合成4H-2-乙酰氨基呋喃[3,2-c]苯并吡喃-4-酮衍生物已显示出良好的抗菌活性,表明呋喃[3,2-d]嘧啶结构在抗菌化合物设计中的重要性 (Mulwad & Hegde, 2009)。
荧光和固态性能
由结构相关的乙烯二硫乙缩醛合成新的荧光化合物,例如苯并[4,5]噻吩并[3,2-d]嘧啶-5,5-二氧化物,突出了这些化合物在荧光研究和材料科学中的潜力。这些衍生物,特别是嘧啶环上特定位置具有氨基的衍生物,已显示出很强的固态荧光,表明它们在开发荧光探针和材料中的效用 (Yokota et al., 2012)。
作用机制
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that similar compounds interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
3-(2-Methyl-benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including protein kinases, which are crucial for regulating cell growth, differentiation, and metabolism . The compound acts as an inhibitor of these kinases, thereby modulating their activity and influencing downstream signaling pathways. Additionally, it has been shown to interact with phosphodiesterases, which are involved in the regulation of intracellular cyclic nucleotide levels .
Cellular Effects
The effects of 3-(2-Methyl-benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. Furthermore, it affects the expression of genes involved in cell survival, apoptosis, and metabolism, thereby altering the cellular response to various stimuli .
Molecular Mechanism
At the molecular level, 3-(2-Methyl-benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts the signaling cascades that are essential for cell growth and survival. Additionally, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Methyl-benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid have been studied over various time periods. The compound exhibits stability under physiological conditions, maintaining its activity over extended periods . It undergoes gradual degradation, which can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 3-(2-Methyl-benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
3-(2-Methyl-benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the compound’s pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, 3-(2-Methyl-benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its accumulation in target tissues. The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of 3-(2-Methyl-benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, including the nucleus and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications influence its localization, ensuring that it reaches the appropriate subcellular sites to modulate cellular processes effectively .
属性
IUPAC Name |
3-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-8-16-12-9-4-2-3-5-10(9)20-13(12)14(17-8)15-7-6-11(18)19/h2-5H,6-7H2,1H3,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDJSZMSUGLTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NCCC(=O)O)OC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate](/img/structure/B2612938.png)

![9-[(2-Chloro-6-fluorophenyl)methyl]-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one](/img/structure/B2612940.png)
![N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2612941.png)



![N-[cyano(2,3-dimethoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2612947.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2612950.png)


![N-(1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2612956.png)

